Octamethyltrisiloxane

Catalog No.
S526181
CAS No.
9006-65-9
M.F
C₃H₉Si(C₂H₆OSi)nCH₃
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octamethyltrisiloxane

CAS Number

9006-65-9

Product Name

Octamethyltrisiloxane

IUPAC Name

dimethyl-bis(trimethylsilyloxy)silane

Molecular Formula

C₃H₉Si(C₂H₆OSi)nCH₃

InChI

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3

SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

solubility

Soluble in DMSO

Synonyms

Dimethicone 350; Dimeticona; Dimethicone; Dimeticonum; Polysilane; Ophtasiloxane;

The exact mass of the compound Dimeticone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cell Culture Techniques

  • Minimizing Evaporation:
    In cell culture experiments, maintaining a humid environment is crucial for cell viability. Dimethicone, due to its low permeability to water vapor, can be applied as a thin layer on top of cell culture media. This helps reduce evaporation and maintain consistent humidity levels within the culture dish [].

Antiparasitic Applications

  • Head Lice Treatment:
    Studies have shown dimethione to be a safe and effective treatment for head lice infestations. It acts by physically smothering the lice and their eggs, blocking their respiratory spiracles and leading to suffocation [, ]. This mode of action reduces the risk of resistance development compared to traditional pesticide-based treatments.

Octamethyltrisiloxane is an organosilicon compound characterized by the molecular formula C8H24O2Si3\text{C}_8\text{H}_{24}\text{O}_2\text{Si}_3. It is a colorless, viscous liquid that belongs to the family of siloxanes, specifically classified as a trisiloxane due to its structure comprising three silicon atoms linked by oxygen atoms, with each silicon atom bonded to methyl groups. The compound is known for its low surface tension and high thermal stability, making it useful in various industrial applications .

The mechanism of action of Dimeticone depends on its specific application. Here are some examples:

  • Skin care: Dimeticone forms a protective barrier on the skin, preventing water loss and irritation while allowing the skin to breathe [].
  • Antifoaming agent: It disrupts the surface tension of liquids, preventing the formation and stabilization of foam [].
  • Lubricant: The low friction between the methyl groups allows for smooth movement between surfaces [].

Dimeticone is generally considered safe for topical use and ingestion in small amounts []. However, some potential hazards exist:

  • Inhalation: Inhalation of Dimeticone mist or dust can cause irritation in the respiratory tract [].
  • Combustibility: While not readily flammable, Dimeticone can burn if exposed to high heat or open flames.
Typical of siloxanes. One notable reaction is the hydrolysis of dimethyldichlorosilane, which leads to the formation of a mixture of cyclic and linear siloxanes. In the presence of water, this compound can also participate in condensation reactions, resulting in the formation of longer siloxane chains or polymers. The ring-opening polymerization of octamethylcyclotetrasiloxane, a related cyclic siloxane, can also produce octamethyltrisiloxane under specific conditions .

Octamethyltrisiloxane is typically synthesized through the hydrolysis of dimethyldichlorosilane. The process involves mixing dimethyldichlorosilane with water, leading to the formation of a mixture that includes octamethyltrisiloxane. This mixture is then separated via distillation to isolate octamethyltrisiloxane from other cyclic and linear siloxanes. This method allows for the efficient production of octamethyltrisiloxane on a commercial scale .

Octamethyltrisiloxane has a wide range of applications due to its unique properties:

  • Cosmetics: Used as an emollient and conditioning agent in skincare and haircare products.
  • Industrial Lubricants: Acts as a lubricant in various industrial applications due to its thermal stability.
  • Adhesives and Sealants: Utilized in formulations for adhesives owing to its favorable adhesion properties.
  • Food Packaging: Employed as an additive in food packaging materials for its non-toxic nature and barrier properties .

Octamethyltrisiloxane shares structural similarities with various other siloxanes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
OctamethylcyclotetrasiloxaneCyclic SiloxaneOften referred to as D4; used extensively in cosmetics.
DecamethyltetrasiloxaneCyclic SiloxaneContains four additional methyl groups; used in personal care products.
HexamethyldisiloxaneLinear SiloxaneKnown for its high thermal stability; used in lubricants and coatings.
Trimethylsiloxy-terminated PolydimethylsiloxaneLinear PolymerCommonly used silicone oil; versatile applications across industries.

Octamethyltrisiloxane's uniqueness lies in its specific arrangement of silicon and oxygen atoms along with its complete substitution of hydrogen atoms with methyl groups, which contributes to its distinctive physical properties and functional applications .

Molecular Formula and Structural Representation

Octamethyltrisiloxane is an organosilicon compound with the molecular formula C₈H₂₄O₂Si₃ [1] [2] [3]. The compound belongs to the class of linear siloxanes and represents one of the simplest members of the polydimethylsiloxane family [4] [5]. The systematic International Union of Pure and Applied Chemistry name for this compound is dimethyl-bis(trimethylsilyloxy)silane [6] [7].

The structural representation of octamethyltrisiloxane can be expressed through multiple notation systems. The linear formula is [(CH₃)₃SiO]₂Si(CH₃)₂, which clearly illustrates the arrangement of three silicon atoms connected by oxygen bridges [8] [9]. The Simplified Molecular Input Line Entry System notation is CSi(C)OSi(C)OSi(C)C [10].

The International Chemical Identifier for the compound is InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3, with the corresponding International Chemical Identifier Key being CXQXSVUQTKDNFP-UHFFFAOYSA-N [1] [6]. The molecular weight of octamethyltrisiloxane is precisely 236.53 grams per mole [2] [8].

Table 1: Basic Molecular Properties of Octamethyltrisiloxane

PropertyValue
Molecular FormulaC₈H₂₄O₂Si₃
Molecular Weight (g/mol)236.53
Chemical Abstracts Service Registry Number107-51-7
International Union of Pure and Applied Chemistry Namedimethyl-bis(trimethylsilyloxy)silane
International Chemical IdentifierInChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3
International Chemical Identifier KeyCXQXSVUQTKDNFP-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCSi(C)OSi(C)OSi(C)C
Linear Formula[(CH₃)₃SiO]₂Si(CH₃)₂

Physical Properties

Density and Viscosity Parameters

The density of octamethyltrisiloxane at 25°C is consistently reported as 0.82 grams per milliliter [4] [8] [11]. This relatively low density is characteristic of siloxane compounds and contributes to their unique physical properties [12]. The specific gravity of the compound is correspondingly 0.82, making it less dense than water [10] [14].

The kinematic viscosity of octamethyltrisiloxane is remarkably low, measuring 1 centistoke at both 20°C and 25°C [9] [10]. This viscosity value is comparable to that of water, contributing to the compound's excellent spreading properties and low viscosity characteristics [10]. The low viscosity is attributed to the flexibility of the siloxane backbone and the weak intermolecular forces between the methyl groups [12].

Melting and Boiling Point Characteristics

Octamethyltrisiloxane exhibits a notably low melting point, ranging from -82°C to -86°C depending on the measurement conditions and purity [4] [8] [11]. This extremely low melting point is characteristic of linear siloxanes and reflects the weak intermolecular interactions between molecules [12] [14].

The boiling point of octamethyltrisiloxane is consistently reported as 152-153°C at standard atmospheric pressure [6] [8] [11]. The relatively moderate boiling point, combined with the low melting point, provides a substantial liquid range of approximately 235°C, making the compound suitable for various applications requiring thermal stability [9] [14].

Refractive Index and Optical Properties

The refractive index of octamethyltrisiloxane at 20°C using the sodium D-line (n₂₀ᴰ) ranges from 1.3825 to 1.3848 [9] [10] [14]. This value indicates that the compound has optical properties similar to many organic liquids and is optically transparent in the visible region [21]. The refractive index value is consistent with the molecular structure and the presence of silicon-oxygen bonds [14].

Surface Tension Characteristics

The surface tension of octamethyltrisiloxane at 25°C is measured at 17.4 dynes per centimeter [10]. This relatively low surface tension value is characteristic of siloxane compounds and contributes to their excellent wetting and spreading properties [10] [15]. The low surface tension is attributed to the hydrophobic nature of the methyl groups and the flexible siloxane backbone [12].

Table 2: Physical Properties of Octamethyltrisiloxane

PropertyValue
Melting Point (°C)-82 to -86
Boiling Point (°C)152-153
Density at 25°C (g/mL)0.82
Kinematic Viscosity at 20°C (cSt)1
Kinematic Viscosity at 25°C (cSt)1
Refractive Index (n₂₀ᴰ)1.3825-1.3848
Flash Point (°C)29-39
Vapor Pressure at 25°C (mmHg)3.9-5.3
Surface Tension at 25°C (dynes/cm)17.4
AppearanceClear, colorless liquid
OdorOdorless
Specific Gravity0.82

Solubility Properties

Octamethyltrisiloxane exhibits limited solubility in water, with a reported water solubility of 34 micrograms per liter at 23°C [8] [9]. This extremely low water solubility is expected given the hydrophobic nature of the methyl groups surrounding the siloxane backbone [12] [14].

The compound demonstrates good solubility in benzene and light hydrocarbons, reflecting its non-polar character [14] [21]. It shows slight solubility in alcohol and heavy hydrocarbons, indicating some compatibility with polar and non-polar solvents of varying molecular weights [14] [21]. The compound also exhibits slight solubility in chloroform, dimethyl sulfoxide, and methanol [8] [21].

The solubility parameter of octamethyltrisiloxane is 7.0, which indicates its affinity for solvents with similar polarity characteristics [9]. This parameter is useful for predicting solvent compatibility and formulation behavior [9].

Table 3: Solubility Properties of Octamethyltrisiloxane

Solvent/PropertySolubility/Value
Water Solubility at 23°C34 μg/L (34 ppb)
BenzeneSoluble
Light HydrocarbonsSoluble
AlcoholSlightly soluble
Heavy HydrocarbonsSlightly soluble
ChloroformSlightly soluble
Dimethyl SulfoxideSlightly soluble
MethanolSlightly soluble
Solubility Parameter7.0

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about octamethyltrisiloxane through analysis of multiple nuclei [24] [25]. The proton nuclear magnetic resonance spectrum of octamethyltrisiloxane exhibits a characteristic singlet at 0.095 parts per million relative to tetramethylsilane [22] [24]. This signal corresponds to all twenty-four hydrogen atoms in the methyl groups, which are magnetically equivalent due to the molecular symmetry [24].

The carbon-13 nuclear magnetic resonance spectrum shows a single resonance at 0.764 parts per million for all eight carbon atoms in the molecule [25]. This chemical shift is typical for methyl carbons attached to silicon atoms in siloxane environments [25] [28].

Silicon-29 nuclear magnetic resonance spectroscopy reveals distinct signals for the different silicon environments within the molecule [26] [30] [31]. The terminal trimethylsilyl groups exhibit chemical shifts in the range of 7 to 9 parts per million, while the central dimethylsilyl group appears at -17 to -22 parts per million [26] [30]. This significant difference in chemical shifts reflects the different bonding environments of the silicon atoms [30] [31].

Infrared Spectroscopy Analysis

Infrared spectroscopy of octamethyltrisiloxane reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule [2] [29] [35]. The spectrum exhibits strong absorption bands in the carbon-hydrogen stretching region at 2968-2969 wavenumbers, corresponding to the asymmetric stretching vibrations of the methyl groups [19] [35].

The silicon-methyl deformation modes appear as medium to strong intensity bands at 1254-1273 wavenumbers [19] [37]. These bands are characteristic of the symmetric bending vibrations of the silicon-bound methyl groups [19] [36].

The most prominent feature in the infrared spectrum is the very strong absorption band at 1020-1050 wavenumbers, which corresponds to the silicon-oxygen stretching vibrations of the linear siloxane backbone [35] [37]. This band is diagnostic for linear siloxane structures and distinguishes them from cyclic siloxane compounds [37].

Additional characteristic bands include silicon-carbon stretching vibrations at 800-850 wavenumbers and silicon-oxygen-silicon bending modes at 700-800 wavenumbers [35] [37]. These bands provide information about the connectivity and geometry of the siloxane framework [37].

Mass Spectrometry Data

Mass spectrometric analysis of octamethyltrisiloxane under electron ionization conditions reveals characteristic fragmentation patterns typical of linear siloxanes [20] [22] [34]. The molecular ion peak at mass-to-charge ratio 236 is typically not observed, as is common for siloxane compounds under electron ionization conditions [20] [34].

The base peak in the mass spectrum appears at mass-to-charge ratio 221, corresponding to the loss of a methyl radical from the molecular ion to form the [M-CH₃]⁺ fragment [20] [22]. This fragmentation is characteristic of methylsiloxane compounds and represents the most stable fragment ion [34].

Other significant fragment ions include the peak at mass-to-charge ratio 207, which corresponds to [(CH₃)₃SiOSi(CH₃)₂O]⁺, and the peak at mass-to-charge ratio 147, assigned to the trimethylsiloxy cation [(CH₃)₃SiO]⁺ [20] [22]. The fragment at mass-to-charge ratio 73, with a relative intensity of 62.1%, corresponds to the trimethylsilyl cation [(CH₃)₃Si]⁺ and is characteristic of trimethylsilyl-containing compounds [22] [34].

Table 4: Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift (ppm)Multiplicity/EnvironmentReference
¹H Nuclear Magnetic Resonance0.095Singlet, CH₃ groupsTetramethylsilane (0 ppm)
¹³C Nuclear Magnetic Resonance0.764CH₃ carbon atomsTetramethylsilane (0 ppm)
²⁹Si Nuclear Magnetic Resonance (Terminal Si)7-9Terminal (CH₃)₃Si- groupsTetramethylsilane (0 ppm)
²⁹Si Nuclear Magnetic Resonance (Central Si)-17 to -22Central -Si(CH₃)₂- groupTetramethylsilane (0 ppm)

Table 5: Infrared Spectroscopy Data

Wavenumber (cm⁻¹)AssignmentIntensityDescription
2968-2969C-H stretching (asymmetric)StrongCharacteristic CH₃ vibrations
1254-1273Si-CH₃ symmetric bendingMedium to StrongMethyl deformation modes
1020-1050Si-O stretching (linear)Very StrongPrimary siloxane backbone
800-850Si-C stretchingMediumSilicon-carbon bonds
700-800Si-O-Si bendingMediumSiloxane bridge vibrations

Table 6: Mass Spectrometry Data

m/zRelative Intensity (%)Fragment AssignmentDescription
236Not observed[M]⁺ (Molecular ion)Molecular ion (not observed)
221Base peak ([M-CH₃]⁺)[M-CH₃]⁺Loss of methyl radical
207High[(CH₃)₃SiOSi(CH₃)₂O]⁺Loss of trimethylsilyl group
147Medium[(CH₃)₃SiO]⁺Trimethylsiloxy cation
73High (62.1)[(CH₃)₃Si]⁺Trimethylsilyl cation

Octamethyltrisiloxane speed of sound measurements have been conducted using advanced pulse-echo techniques to provide comprehensive thermodynamic property data for industrial applications [1] [2]. The experimental investigations employed sophisticated measurement apparatus capable of operating at elevated temperatures and pressures representative of organic Rankine cycle conditions.

Measurement Methodology

Speed of sound measurements were performed using the pulse-echo technique, which determines the propagation time difference of acoustical wave bursts propagating over known distances between two reflectors in the fluid sample [1] [2]. The experimental approach utilized correlation methods combined with Fast Fourier Transformation signal enhancement to achieve high precision measurements [2].

Experimental Conditions and Results

Comprehensive speed of sound measurements were conducted for octamethyltrisiloxane in the liquid state along six isotherms covering a temperature range from 300 K to 550 K and pressures up to 30 MPa [1] [2]. The measurements encompassed 49 individual data points with systematic coverage across the operational envelope.

Temperature RangePressure RangeSpeed of Sound RangeNumber of Points
300 K (26.9°C)0.101 - 30.2 MPa911.3 - 1107.3 m/s10
350 K (76.9°C)0.111 - 29.8 MPa743.0 - 980.0 m/s10
400 K (126.9°C)0.508 - 29.7 MPa588.7 - 873.4 m/s8
450 K (176.9°C)0.492 - 23.5 MPa436.7 - 734.5 m/s9
499 K (225.9°C)1.000 - 16.9 MPa292.6 - 585.1 m/s7
550 K (276.9°C)4.484 - 15.3 MPa279.7 - 492.6 m/s5

Measurement Precision and Uncertainty

The experimental setup achieved remarkable precision with combined expanded uncertainties (k=2) ranging from 0.82 to 2.48 m/s, representing relative uncertainties of approximately 0.1% to 0.8% [2]. Temperature measurements maintained uncertainties of 0.1 K using Pt100 thermometers, while pressure measurements achieved 0.05% full-scale accuracy using Honeywell TJE sensors [2].

Temperature and Pressure Dependencies

The speed of sound measurements demonstrated strong temperature dependence, decreasing significantly with increasing temperature at constant pressure. At atmospheric pressure conditions, the speed of sound decreased from approximately 911 m/s at 300 K to 280 m/s at 550 K [3] [2]. Pressure effects showed positive correlation, with speed of sound increasing substantially with pressure at constant temperature.

Fundamental Equations of State

Helmholtz Energy Equations

Octamethyltrisiloxane thermodynamic properties are accurately described through fundamental equations of state expressed in terms of the Helmholtz energy [1] [4]. The reduced Helmholtz energy formulation provides the theoretical foundation for calculating all thermodynamic properties by combining the Helmholtz energy and its derivatives with respect to natural variables.

The reduced Helmholtz energy is expressed as:
$$ \alpha(\tau, \delta) = \frac{a(T, \rho)}{RT} $$

where the reduced variables are defined as:
$$ \tau = \frac{Tc}{T} \text{ and } \delta = \frac{\rho}{\rhoc} $$

The fundamental equation separates into ideal gas and residual contributions:
$$ \alpha(\tau, \delta) = \alpha^o(\tau, \delta) + \alpha^r(\tau, \delta) $$

The ideal gas contribution incorporates Planck-Einstein terms for vibrational contributions:
$$ \alpha^o(\tau, \delta) = c0 + \ln\tau + \ln\delta + \sum{i=1}^{I} mi \ln[1 - \exp(-\thetai \tau)] $$

Thermodynamic Property Calculations

The residual contribution employs polynomial, exponential, and Gaussian bell-shaped terms to accurately represent the complex molecular interactions characteristic of octamethyltrisiloxane [1] [2]:

$$ \alpha^r(\tau, \delta) = \sum{i=1}^{n{Pol}} ni \delta^{di} \tau^{ti} + \sum{i=n{Pol}+1}^{n{Pol}+n{Exp}} ni \delta^{di} \tau^{ti} \exp(-\delta^{pi}) + \sum{i=n{Pol}+n{Exp}+1}^{n{Pol}+n{Exp}+n{GBS}} ni \delta^{di} \tau^{ti} \exp(-\etai(\delta-\varepsiloni)^2 - \betai(\tau-\gammai)^2) $$

The equation of state incorporates fifteen terms: five polynomial, five exponential, and five Gaussian bell-shaped terms, optimized to reproduce experimental data with high accuracy [2]. The equation validity extends from the triple point temperature 187.2 K to 570 K with maximum pressure of 130 MPa [1] [2].

Thermal Stability Parameters

Octamethyltrisiloxane thermal stability represents a critical parameter for high-temperature applications, particularly in organic Rankine cycle systems where working fluid decomposition directly impacts operational safety and efficiency.

Thermal Decomposition Temperature Limits

Multiple independent studies have established the thermal stability limit of octamethyltrisiloxane through different experimental methodologies. The consensus indicates a thermal stability limit of approximately 260°C under typical operational conditions [5] [6] [7].

Keulen et al. demonstrated stability up to 260°C using pressure-temperature vapor-liquid equilibrium curve comparison methods, with the thermal stability limit defined as the stress temperature corresponding to vapor pressure curve deviations exceeding measurement uncertainty [6]. Wang et al. detected decomposition initiation at 240°C with decomposition ratios of 2.95% at 240°C increasing to 6.64% at 320°C [7].

Decomposition Kinetics and Mechanisms

Yang et al. conducted comprehensive investigations combining experimental, ReaxFF molecular dynamics, and density functional theory approaches to elucidate decomposition mechanisms [8] [9]. The decomposition rate remained relatively constant in the temperature range 250°C to 320°C but exhibited sharp increases at 350°C [8] [9].

The thermal decomposition initiates through Silicon-Carbon bond cleavage, followed by hydrogen extraction reactions between methyl radicals and octamethyltrisiloxane molecules. Silicon-Oxygen bond rearrangement reactions of demethylated radicals with octamethyltrisiloxane further promote decomposition and formation of methane and siloxane oligomers [8] [9].

Decomposition Products

Primary decomposition products include hexamethyldisiloxane and decamethyltetrasiloxane, with methane as the characteristic gaseous product [8] [9] [7]. The main liquid decomposition product is hexamethyldisiloxane, which represents the predominant decomposition pathway under controlled experimental conditions [7].

Dielectric Properties

Dielectric Constant Measurements

Octamethyltrisiloxane exhibits consistent dielectric properties across multiple independent measurements and commercial sources. The dielectric constant is established as 2.3 at standard temperature conditions (20-25°C) [10] [11] [12].

SourceDielectric ConstantTemperatureFrequency
Gelest Inc.2.325°C-
Clearco Products2.2925°C100 Hz
ChemicalBook2.320°C-
Kabusa Chart2.368°F (20°C)-

Electrical Properties

Comprehensive electrical characterization reveals excellent insulating properties with volume resistivity of 5.0 × 10¹⁴ ohm-cm at 25°C [10]. The dielectric strength reaches 350 volts/mil, indicating robust electrical insulation capabilities suitable for high-voltage applications [10].

The low dielectric constant of 2.3 positions octamethyltrisiloxane among materials with minimal polarization under electric field application, characteristic of non-polar siloxane compounds with symmetrical molecular structures.

Vapor Pressure Characteristics

Vapor Pressure Measurements

Octamethyltrisiloxane vapor pressure characteristics have been extensively documented across wide temperature ranges through various experimental methodologies. At standard conditions (25°C), the vapor pressure is consistently reported as 5.3 hPa [13].

Temperature Dependence

Vapor pressure measurements encompass temperatures from 273 K to 565 K, covering the operational range from atmospheric conditions to near-critical temperatures [1]. The vapor pressure data demonstrate exponential temperature dependence consistent with Clausius-Clapeyron behavior for pure component systems.

Critical Point Properties

The critical point parameters define the upper operational limits for vapor pressure measurements:

  • Critical Temperature: 565.36 K (292.21°C)
  • Critical Pressure: 1.4375 MPa
  • Critical Density: 268.22 kg/m³

These critical properties establish the thermodynamic boundaries for vapor-liquid equilibrium and define the operational envelope for high-temperature applications where octamethyltrisiloxane maintains distinct phase behavior [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 11-23-2023
1: Sugar HS, Okamura ID. Ocular findings six years after intravitreal silicone injection. Arch Ophthalmol. 1976 Apr;94(4):612-5. PubMed PMID: 1267641.

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